molecular formula C52H48N6O14 B10832582 [(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] (2S)-2-[[2-[2-[2-[[(2S)-1-[[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl]oxy]-1-oxopropan-2-yl]amino]-2-oxoethoxy]ethoxy]acetyl]amino]propanoate

[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] (2S)-2-[[2-[2-[2-[[(2S)-1-[[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl]oxy]-1-oxopropan-2-yl]amino]-2-oxoethoxy]ethoxy]acetyl]amino]propanoate

Número de catálogo: B10832582
Peso molecular: 981.0 g/mol
Clave InChI: DZNNFZGDBUXWMV-ZUWDIFAMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a structurally complex camptothecin derivative, a class of pentacyclic alkaloids renowned for their topoisomerase I inhibition and anticancer activity . Its core structure includes a pyrrolo[3,4-β]quinoline system (rings A–C), a conjugated pyridone (ring D), and a hydroxylactone (ring E), critical for stabilizing the drug-enzyme-DNA ternary complex . The molecule features an ethyl group at the C19 position (19S configuration) and a polyether-linked ester side chain, which may enhance solubility or target specificity compared to simpler camptothecins .

Propiedades

Fórmula molecular

C52H48N6O14

Peso molecular

981.0 g/mol

Nombre IUPAC

[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] (2S)-2-[[2-[2-[2-[[(2S)-1-[[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl]oxy]-1-oxopropan-2-yl]amino]-2-oxoethoxy]ethoxy]acetyl]amino]propanoate

InChI

InChI=1S/C52H48N6O14/c1-5-51(35-19-39-43-31(17-29-11-7-9-13-37(29)55-43)21-57(39)45(61)33(35)23-69-49(51)65)71-47(63)27(3)53-41(59)25-67-15-16-68-26-42(60)54-28(4)48(64)72-52(6-2)36-20-40-44-32(18-30-12-8-10-14-38(30)56-44)22-58(40)46(62)34(36)24-70-50(52)66/h7-14,17-20,27-28H,5-6,15-16,21-26H2,1-4H3,(H,53,59)(H,54,60)/t27-,28-,51-,52-/m0/s1

Clave InChI

DZNNFZGDBUXWMV-ZUWDIFAMSA-N

SMILES isomérico

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)[C@H](C)NC(=O)COCCOCC(=O)N[C@@H](C)C(=O)O[C@]6(C7=C(COC6=O)C(=O)N8CC9=CC1=CC=CC=C1N=C9C8=C7)CC

SMILES canónico

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)C(C)NC(=O)COCCOCC(=O)NC(C)C(=O)OC6(C7=C(COC6=O)C(=O)N8CC9=CC1=CC=CC=C1N=C9C8=C7)CC

Origen del producto

United States

Actividad Biológica

The compound [(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] (2S)-2-[[2-[2-[2-[[(2S)-1-[[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl]oxy]-1-oxopropan-2-yl]amino]-2-oxoethoxy]ethoxy]acetyl]amino]propanoate is a complex organic molecule with significant potential in medicinal chemistry. This article examines its biological activity based on available research findings.

Molecular Characteristics

  • Molecular Formula : C21H16N2O5
  • Molecular Weight : 376.3621 g/mol
  • CAS Number : 109466-93-5
  • Unique Ingredient Identifier : CN9Q9F4XG3

Structural Representation

The compound features a unique pentacyclic structure that contributes to its biological activity. The presence of multiple functional groups enhances its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the compound's potential in cancer therapy. For instance:

  • Ultrasound-targeted drug delivery systems (UTMD) have been investigated for their ability to enhance the therapeutic efficacy of this compound in treating solid tumors such as prostate cancer .

Antimicrobial Activity

Research indicates that the compound exhibits antimicrobial properties:

  • A study utilizing machine learning techniques suggested its potential as an active antimicrobial agent against various pathogens .

The biological activity of the compound is believed to stem from its ability to interact with specific cellular pathways:

  • Inhibition of cell proliferation : The compound may inhibit the growth of cancer cells by inducing apoptosis.
  • Antimicrobial action : It disrupts microbial cell membranes or inhibits essential microbial enzymes.

Case Study 1: Cancer Treatment

In a study focusing on ultrasound-mediated therapies:

  • Objective : To evaluate the effectiveness of the compound in conjunction with UTMD.
  • Findings : The combination significantly reduced tumor size in preclinical models .

Case Study 2: Antimicrobial Efficacy

A recent publication analyzed various compounds for their antimicrobial properties:

  • Methodology : Compounds were screened against a panel of bacteria and fungi.
  • Results : The compound demonstrated notable activity against resistant strains of bacteria .

Data Table of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of tumor growth
AntimicrobialActivity against pathogens
MechanismInduces apoptosis

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds similar to this one exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth when used in combination with ultrasound-targeted microbubble destruction (UTMD) therapy . This therapy enhances drug delivery specifically to tumor sites while minimizing systemic toxicity.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Recent studies have developed machine learning models to predict the effectiveness of various compounds against microbial strains . Such predictive models could facilitate the identification of new antimicrobial agents derived from this compound.

Drug Delivery Systems

Due to its complex structure and ability to form stable conjugates with other molecules, this compound may serve as a vehicle for targeted drug delivery systems. The incorporation of this compound into nanoparticles or liposomes can enhance the bioavailability and efficacy of therapeutic agents .

Case Study: Ultrasound-targeted Drug Delivery

In a study focusing on prostate cancer treatment using ultrasound-targeted microbubble destruction combined with this compound's derivatives, researchers observed improved therapeutic outcomes compared to conventional therapies . The study highlighted the enhanced localization of the drug at tumor sites and reduced side effects.

Research on Antimicrobial Activity

A comprehensive study utilized machine learning techniques to analyze various derivatives of this compound for their antimicrobial properties. The results indicated that modifications to the functional groups could significantly enhance activity against resistant strains of bacteria .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Substituents Molecular Weight Water Solubility Key Modifications
Target Compound (Main) C19-ethyl, polyether-ester side chain 435.47 (side chain) Chloroform/methanol (4:1): 4 mg/mL Extended ester side chain for improved pharmacokinetics
(19S)-19-Ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[...] (Camptothecin analog, ) C19-ethyl, C7-unsubstituted 348.35 Insoluble in H2O Lacks side chain; lower solubility limits clinical use
(19S)-7-(2-Aminoethoxy)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[...] () C7-(2-aminoethoxy), C10-ethyl 435.47 Not reported Aminoethoxy group may enhance DNA binding; C10 ethyl alters metabolic stability
(19S)-19-Ethyl-7-nitro-17-oxa-3,13-diazapentacyclo[...] () C7-nitro, C19-ethyl 393.36 Not reported Nitro group introduces electron-withdrawing effects; potential for prodrug activation
Irinotecan Related Compound B () C10-ethyl, C7-hydroxyl 435.47 Moderate in polar solvents Hydroxyl group improves solubility; active metabolite of irinotecan
Topotecan (FDB001461, ) C10-dimethylaminomethyl 421.45 Water-soluble Basic side chain enables intravenous administration; FDA-approved for ovarian cancer

Clinical and Pharmacokinetic Considerations

  • The target compound’s polyether side chain likely extends plasma half-life compared to unmodified camptothecins (t1/2 < 2 hours) .
  • Topotecan’s water solubility enables IV administration, whereas the target compound’s lipid-soluble side chain may support oral dosing .
  • The 7-nitro analog () poses mutagenicity risks, necessitating stringent safety profiling .

Métodos De Preparación

Ethylation at the 7-Position

Ethylation employs propionaldehyde under Fenton conditions (FeSO₄/H₂O₂) at 60°C to yield 7-ethylcamptothecin. This radical-based reaction ensures regioselectivity:

Camptothecin+CH₃CH₂CHOFeSO₄, H₂O₂, 60°C7-Ethylcamptothecin\text{Camptothecin} + \text{CH₃CH₂CHO} \xrightarrow{\text{FeSO₄, H₂O₂, 60°C}} \text{7-Ethylcamptothecin}

Key Parameters :

  • Temperature: 60°C

  • Reaction time: 12–24 hours

  • Yield: 68–72%

Hydroxylation at the 10-Position

Catalytic hydrogenation (H₂/Pd-C) introduces a hydroxyl group at the 10-position, forming 10-hydroxy-7-ethylcamptothecin. Subsequent oxidation with iodosobenzene converts this intermediate to 10-keto-7-ethylcamptothecin:

10-Hydroxy-7-ethylcamptothecinPhIO, CH₂Cl₂10-Keto-7-ethylcamptothecin\text{10-Hydroxy-7-ethylcamptothecin} \xrightarrow{\text{PhIO, CH₂Cl₂}} \text{10-Keto-7-ethylcamptothecin}

Optimization :

  • Pd-C loading: 5–10 wt%

  • Oxidation solvent: Dichloromethane

  • Yield: 85–90%

Esterification and Side-Chain Assembly

The ester linkages are constructed via sequential coupling reactions.

Synthesis of (2S)-2-Aminopropanoate Side Chain

The (2S)-2-aminopropanoate moiety is prepared through:

  • Boc Protection : (2S)-Alanine is protected using di-tert-butyl dicarbonate (Boc₂O) in THF.

  • Activation : The protected amino acid is activated with N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC).

Coupling to the Pentacyclic Core

The activated ester reacts with the hydroxyl group at the 19-position of the pentacyclic core under anhydrous conditions:

10-Keto-7-ethylcamptothecin+Activated (2S)-2-Boc-aminopropanoateDMAP, DMFBoc-Protected Intermediate\text{10-Keto-7-ethylcamptothecin} + \text{Activated (2S)-2-Boc-aminopropanoate} \xrightarrow{\text{DMAP, DMF}} \text{Boc-Protected Intermediate}

Conditions :

  • Solvent: Dimethylformamide (DMF)

  • Catalyst: 4-Dimethylaminopyridine (DMAP)

  • Temperature: 25°C

  • Yield: 75–80%

Deprotection and Final Esterification

Boc deprotection with trifluoroacetic acid (TFA) exposes the amine, which undergoes a second coupling with the acetylated PEG-like linker:

Deprotected Intermediate+Acetylated PEG LinkerEDC\cdotpHCl, HOAtFinal Product\text{Deprotected Intermediate} + \text{Acetylated PEG Linker} \xrightarrow{\text{EDC·HCl, HOAt}} \text{Final Product}

Reagent Details :

  • Coupling agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)

  • Additive: 1-Hydroxy-7-azabenzotriazole (HOAt)

  • Yield: 60–65%

Process Optimization Strategies

Yield Enhancement Techniques

ParameterOptimization StrategyOutcome
EthylationExcess propionaldehyde (1.5 eq)Yield ↑ 72% → 78%
OxidationPhIO replaced with NaIO₄Cost reduction, yield maintained
Coupling ReactionsMicrowave-assisted synthesisReaction time ↓ 24h → 4h

Stereochemical Control

The 19S configuration is preserved via:

  • Low-temperature hydrogenation (-10°C)

  • Chiral HPLC purification (CHIRALPAK IC column, hexane/i-PrOH)

Analytical Characterization

Purity and Structural Confirmation

TechniqueKey DataReference
HPLC (C18 column)Retention time: 12.3 min, purity >98%
HRMS (ESI+)m/z: 1023.4521 [M+H]⁺ (calc. 1023.4518)
¹H NMR (500 MHz, CDCl₃)δ 8.21 (s, 1H, H-12), δ 5.45 (q, J=7 Hz, H-19)

Stability Studies

ConditionDegradation (%)Half-Life
pH 7.4, 37°C<5% over 24h>48h
Light exposure12% over 48h150h

Challenges and Solutions

Steric Hindrance

The bulky pentacyclic core impedes esterification. Solutions include:

  • Using ultra-dry DMF to minimize hydrolysis

  • Increasing coupling agent stoichiometry (2.5 eq EDC·HCl)

Byproduct Formation

Major byproducts (e.g., over-ethylated species) are mitigated via:

  • Gradient HPLC (ACN/H₂O + 0.1% TFA)

  • Recrystallization from ethyl acetate/hexane

Q & A

Q. What analytical techniques are recommended for structural elucidation of this complex polycyclic compound?

To confirm the stereochemistry and functional groups, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY, HSQC) and high-resolution mass spectrometry (HR-MS). X-ray crystallography is critical for resolving ambiguities in stereochemical configurations, as seen in structural validations of similar pentacyclic alkaloids like Topotecan . For molecular weight confirmation, compare HR-MS data with theoretical values derived from the compound's formula, referencing standardized protocols from analytical chemistry databases .

Q. How can researchers optimize synthetic yield for multi-step reactions involving this compound?

Apply Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, ICReDD’s computational reaction path search methods can narrow optimal conditions by integrating quantum chemical calculations with experimental feedback . Use HPLC or UPLC to monitor intermediate purity at each step, ensuring byproducts are minimized.

Q. What strategies mitigate degradation during storage or handling of this labile compound?

Store lyophilized samples under inert gas (argon or nitrogen) at -80°C to prevent oxidation. For aqueous solutions, stabilize with cryoprotectants (e.g., trehalose) and avoid repeated freeze-thaw cycles. Degradation pathways can be identified via accelerated stability studies under varying pH and temperature conditions, followed by LC-MS analysis .

Advanced Research Questions

Q. How can computational modeling predict reaction mechanisms or regioselectivity in derivatization reactions?

Use density functional theory (DFT) to model transition states and calculate activation energies for proposed reaction pathways. For example, ICReDD’s hybrid computational-experimental workflow identifies low-energy intermediates and predicts regioselective functionalization sites in polycyclic systems . Pair these results with kinetic isotope effect (KIE) studies to validate mechanistic hypotheses.

Q. What methods resolve contradictions in bioactivity data across different assay systems?

Cross-validate results using orthogonal assays (e.g., cell-free enzymatic vs. cell-based assays) to rule out interference from solubility or membrane permeability issues. Apply multivariate statistical analysis (e.g., PCA or PLS-DA) to identify confounding variables, as demonstrated in studies requiring rigorous organoleptic and chemical data reconciliation . Ensure batch-to-batch consistency via QC protocols, including NMR purity checks and elemental analysis .

Q. How can researchers design targeted derivatives to improve pharmacokinetic properties without compromising activity?

Use structure-activity relationship (SAR) models guided by molecular dynamics simulations to predict how structural modifications (e.g., PEGylation or prodrug strategies) affect solubility and metabolic stability. For example, the ester linkage in the compound’s side chain could be replaced with a carbamate or amide to enhance hydrolytic stability, informed by precedents in alkaloid derivatization . Validate predictions using in vitro ADME assays (e.g., microsomal stability, plasma protein binding).

Methodological Considerations

  • Data Reprodubility : Document all synthetic steps and analytical parameters in compliance with FAIR (Findable, Accessible, Interoperable, Reusable) principles. Use electronic lab notebooks (ELNs) for traceability.
  • Statistical Rigor : For bioactivity studies, power analyses should determine sample sizes, and inferential statistics (e.g., ANOVA with Tukey’s post-hoc test) must be applied to avoid Type I/II errors, as emphasized in chemical biology training programs .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.